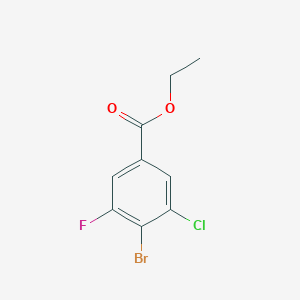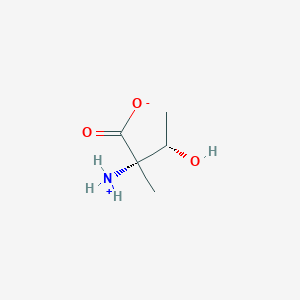
(2S,3S)-2-azaniumyl-3-hydroxy-2-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-azaniumyl-3-hydroxy-2-methylbutanoate is a chiral amino acid derivative This compound is notable for its stereochemistry, which plays a crucial role in its biological activity and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-azaniumyl-3-hydroxy-2-methylbutanoate typically involves the asymmetric reduction of ketoesters. One common method employs carbonyl reductase from Lactobacillus fermentum to catalyze the reduction of 2-chloro-β-ketoesters, resulting in the desired chiral compound . This method is environmentally friendly and suitable for industrial-scale production due to its high yield and substrate versatility.
Industrial Production Methods
Industrial production of this compound often utilizes biocatalysis, leveraging the efficiency and selectivity of enzymes. The process involves preparing engineered bacteria containing the necessary reductase enzymes, followed by fermentation and extraction of the product. This method is advantageous due to its scalability and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-azaniumyl-3-hydroxy-2-methylbutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding keto acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as acyl chlorides and anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include keto acids, alcohols, and various amide derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2S,3S)-2-azaniumyl-3-hydroxy-2-methylbutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, leveraging its chiral properties for enantioselective synthesis
Mechanism of Action
The mechanism of action of (2S,3S)-2-azaniumyl-3-hydroxy-2-methylbutanoate involves its interaction with specific enzymes and receptors in biological systems. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-2-azaniumyl-3-hydroxy-2-methylbutanoate
- (2R,3S)-2-azaniumyl-3-hydroxy-2-methylbutanoate
- (2R,3R)-2-azaniumyl-3-hydroxy-2-methylbutanoate
Uniqueness
(2S,3S)-2-azaniumyl-3-hydroxy-2-methylbutanoate is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Compared to its stereoisomers, this compound may exhibit different levels of activity, selectivity, and stability in various applications. Its specific configuration allows for precise interactions with biological targets, making it valuable in research and industrial applications .
Properties
Molecular Formula |
C5H11NO3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
(2S,3S)-2-azaniumyl-3-hydroxy-2-methylbutanoate |
InChI |
InChI=1S/C5H11NO3/c1-3(7)5(2,6)4(8)9/h3,7H,6H2,1-2H3,(H,8,9)/t3-,5-/m0/s1 |
InChI Key |
NWZTXAMTDLRLFP-UCORVYFPSA-N |
Isomeric SMILES |
C[C@@H]([C@@](C)(C(=O)[O-])[NH3+])O |
Canonical SMILES |
CC(C(C)(C(=O)[O-])[NH3+])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-3-chloro-[1,1'-biphenyl]-2-ol](/img/structure/B14773872.png)
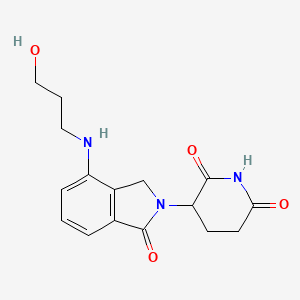
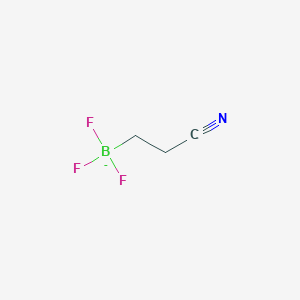
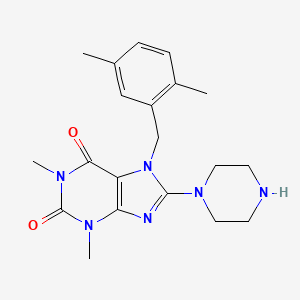
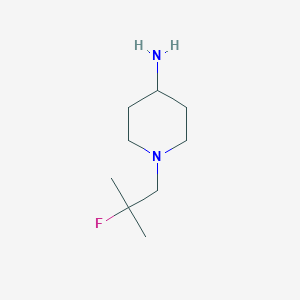
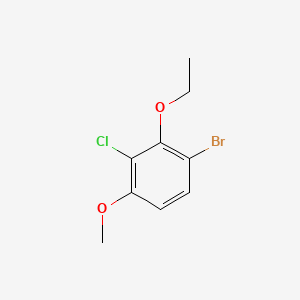
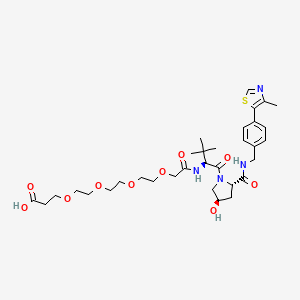
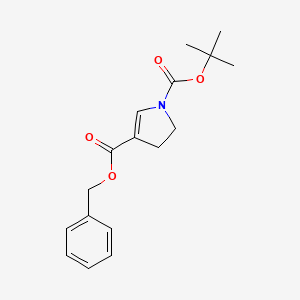
![1-Ethyl-3-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylmethyl]-urea](/img/structure/B14773915.png)

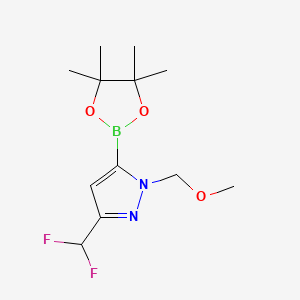
![6-Amino-3-iodo-4-methoxy-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14773937.png)
